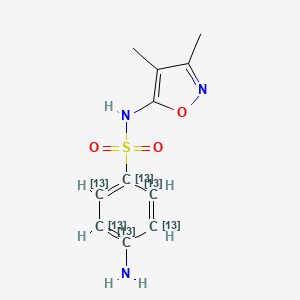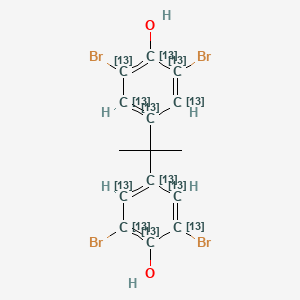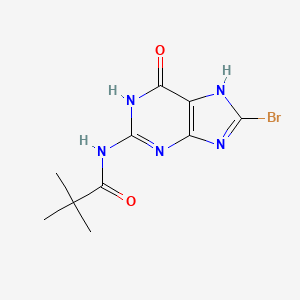
2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate
Übersicht
Beschreibung
“2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate” is a phospholipid with the molecular formula C39H78NO8P and a molecular weight of 720.01 . It is also known as 1,2-Diheptadecanoylphosphoethanolamine or 1,2-diheptadecanoyl-sn-glycero-3-phosphoethanolamine . It is soluble in a 9:1 mixture of chloroform:MeOH (10 mg/mL), and it needs to be heated to 50 °C to completely dissolve the lipid . It has been used as an internal standard for the extraction of lipids .
Molecular Structure Analysis
The compound contains a total of 122 bonds, including 50 non-H bonds, 8 multiple bonds, 38 rotatable bonds, 8 double bonds, 2 ester(s) (aliphatic), 1 positively charged N, 1 quaternary N and 1 phosphate(s)/thiophosphate(s) .Physical And Chemical Properties Analysis
The compound is soluble in a 9:1 mixture of chloroform:MeOH (10 mg/mL), and it needs to be heated to 50 °C to completely dissolve the lipid . It has a molecular weight of 720.01 .Wissenschaftliche Forschungsanwendungen
Environmental Presence and Human Exposure
Organophosphorus flame retardants (PFRs) and emerging PFRs (ePFRs) are compounds used as replacements for brominated flame retardants. Studies have detected these compounds in indoor dust, including car dust, raising concerns about human exposure and potential health risks. Research in Greece found varying levels of PFRs in car dust, with implications for human exposure, especially in toddlers. However, intake via dust ingestion and dermal absorption was significantly lower than reference doses, suggesting minimal health risk from this exposure route (Christia et al., 2018).
Exposure Trends in Children
A study in Australia focused on organophosphate esters (OPEs) exposure in infants and young children, revealing widespread exposure through various pathways, including breast milk. The study found that early life exposure to OPEs is an important risk factor for children's health, with metabolites like Bis(1-chloroisopropyl) phosphate (BCIPP) and 1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate (BCIPHIPP) detected in all urine samples. This highlights the need for further research on the health implications of such exposure (He et al., 2018).
Developmental Toxicity in Zebrafish
Research on chlorinated phosphate esters (CPEs), commonly used as additive flame retardants, has shown potential toxicity on early vertebrate development. A study using zebrafish as a model found that exposure to tris(1,3-dichloro-2-propyl) phosphate (TDCPP) during embryogenesis could lead to delays in remethylation of the zygotic genome. This suggests a need for further investigation into the effects of CPEs on early development stages of vertebrates (McGee et al., 2012).
Human Nuclear Receptor Activity
A study assessing the activities of primary metabolites of organophosphate flame retardants (OPFRs) against human nuclear receptors found that certain metabolites exhibit increased estrogenicity compared to their parent compounds. This indicates potential health risks associated with exposure to OPFRs and underscores the importance of understanding their biological impacts (Kojima et al., 2016).
Chemical Stability and Application in Medicine
Research into the synthesis and biological properties of novel phosphotriesters, including their stability in human serum and potential as prodrugs for antiviral treatments, provides insights into the medical applications of related chemical structures. The stability and enzymatic degradation of these compounds in biological environments can inform the development of new therapeutic agents (Farrow et al., 1990).
Eigenschaften
IUPAC Name |
2-azaniumylethyl [(2R)-2,3-di(heptadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36,40H2,1-2H3,(H,43,44)/t37-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFFAUPDXKTJMR-DIPNUNPCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H78NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677128 | |
| Record name | 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140219-78-9 | |
| Record name | 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]](/img/structure/B6594795.png)



![8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride](/img/structure/B6594829.png)